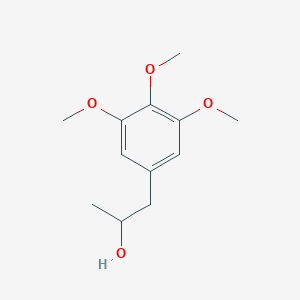
3,4,5-Trimethoxyphenyl propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trimethoxyphenyl propan-2-ol is an organic compound characterized by the presence of three methoxy groups attached to a phenyl ring, along with a propan-2-ol moiety. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The trimethoxyphenyl group is a versatile pharmacophore, contributing to the compound’s bioactivity and making it a valuable component in drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trimethoxyphenyl propan-2-ol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate reagents. One common method includes the reduction of 3,4,5-trimethoxybenzaldehyde using sodium borohydride in methanol to yield the corresponding alcohol . Another approach involves the use of Grignard reagents, where 3,4,5-trimethoxybenzaldehyde reacts with a Grignard reagent followed by hydrolysis to produce the desired alcohol .
Industrial Production Methods: Industrial production of this compound often employs large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the scalability and cost-effectiveness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4,5-Trimethoxyphenyl propan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, and chromium trioxide (CrO3) are commonly used oxidizing agents.
Reduction: LiAlH4 and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as halides and nucleophiles are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3,4,5-Trimethoxyphenyl propan-2-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,4,5-Trimethoxyphenyl propan-2-ol involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to the disruption of cellular processes . Additionally, the compound can modulate signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, contributing to its bioactivity .
Comparaison Avec Des Composés Similaires
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4,5-Trimethoxyphenylpropionic acid
- 3,4,5-Trimethoxycinnamic acid
- 3,4,5-Trimethoxyamphetamine
Comparison: 3,4,5-Trimethoxyphenyl propan-2-ol stands out due to its unique combination of the trimethoxyphenyl group and the propan-2-ol moiety. This structural arrangement imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs .
Propriétés
Formule moléculaire |
C12H18O4 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
1-(3,4,5-trimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C12H18O4/c1-8(13)5-9-6-10(14-2)12(16-4)11(7-9)15-3/h6-8,13H,5H2,1-4H3 |
Clé InChI |
DDGBYZWNOGNCRX-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC(=C(C(=C1)OC)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



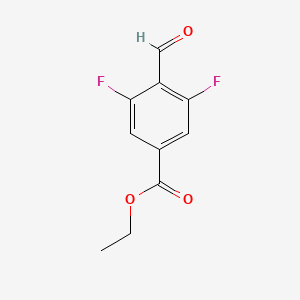
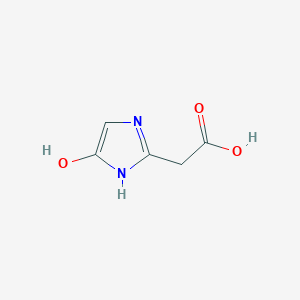
![[1,1'-Biphenyl]-2-amine, 2',4'-dichloro-](/img/structure/B12276507.png)

![2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12276518.png)
![1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B12276523.png)


![4-[2-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12276535.png)
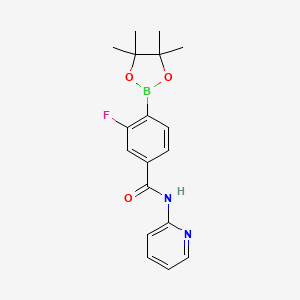
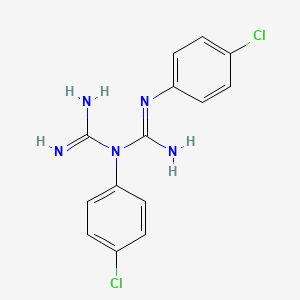
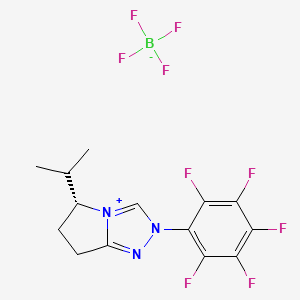
![N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B12276573.png)
